O,P'-DDE (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) is a specific, minor isomer of dichlorodiphenyldichloroethylene (DDE). DDE is the primary and most persistent metabolic breakdown product of the insecticide DDT. While the p,p'-DDE isomer is far more abundant in the environment, O,P'-DDE is a crucial metabolite of o,p'-DDT, a significant component (~15%) of technical-grade DDT mixtures. Consequently, high-purity O,P'-DDE serves as an indispensable analytical reference material for the accurate, isomer-specific quantification required in environmental monitoring, food safety analysis, and toxicological studies that aim to distinguish the fate and effects of o,p'-DDT from its more prevalent p,p'-isomer.
Substituting O,P'-DDE with the more common p,p'-DDE, a generic DDE standard, or a mixed metabolite solution is unsuitable for rigorous scientific applications. The two isomers exhibit distinct retention times in gas chromatography, making a pure O,P'-DDE standard essential for accurate analytical separation and quantification, thereby preventing misidentification from co-eluting peaks. Furthermore, O,P'-DDE and p,p'-DDE possess different toxicological profiles, particularly concerning endocrine disruption. Using the incorrect isomer or an uncharacterized mixture would lead to invalid conclusions about the specific biological activity and environmental risk contribution of o,p'-DDT metabolites.
In gas chromatography (GC) methods essential for environmental analysis, O,P'-DDE is chromatographically resolved from its major isomer, p,p'-DDE. Using a standard DB-5 column, the retention times for O,P'-DDE and p,p'-DDE are distinct, enabling their separate quantification. For example, one study reported retention times of 17.79 minutes for O,P'-DDE versus 18.79 minutes for p,p'-DDE, a full minute of separation that is critical for baseline resolution. This separation is non-negotiable for methods requiring individual isomer reporting.
| Evidence Dimension | Gas Chromatography Retention Time |
| Target Compound Data | 17.79 minutes |
| Comparator Or Baseline | p,p'-DDE: 18.79 minutes |
| Quantified Difference | 1.00 minute earlier elution |
| Conditions | GC-ECD analysis on a 30 m x 0.25 mm DB-5 capillary column. |
Procuring this specific isomer is mandatory for any laboratory needing to perform compliant, accurate quantification of o,p'-DDT metabolites without risk of isomeric cross-contamination.
In toxicological research, O,P'-DDE demonstrates a significantly different endocrine activity profile than its more-studied isomer, p,p'-DDE. In an in-vitro androgen receptor (AR) antagonist assay, O,P'-DDE showed notable anti-androgenic activity with an IC20 (the concentration causing 20% inhibition) of 3.2 x 10⁻⁶ M. In the same assay system, p,p'-DDE was a more potent antagonist, with an IC50 of 1.1 x 10⁻⁶ M. While p,p'-DDE is more potent, the distinct activity of O,P'-DDE necessitates its use as a separate reference compound to accurately assess the total anti-androgenic potential of a complex environmental mixture.
| Evidence Dimension | Androgen Receptor Antagonist Activity (ICx) |
| Target Compound Data | IC20 = 3.2 µM |
| Comparator Or Baseline | p,p'-DDE: IC50 = 1.1 µM |
| Quantified Difference | Both isomers are active AR antagonists, but with different potencies, requiring individual assessment. |
| Conditions | In-vitro competitive binding assay using Chinese hamster ovary (CHO) cells transfected with a human androgen receptor expression plasmid and a reporter gene. |
Researchers studying the specific toxicological mechanisms of DDT metabolites must procure O,P'-DDE to isolate and quantify its unique contribution to the overall anti-androgenic burden.
O,P'-DDE is a direct and specific metabolite of o,p'-DDT, which constitutes a significant fraction (~15%) of technical DDT. Conversely, p,p'-DDE is the primary metabolite of p,p'-DDT. The metabolic pathways are isomer-specific. Therefore, studying the environmental fate, bioaccumulation, or toxicokinetics of the o,p'-DDT component requires an authentic O,P'-DDE standard to accurately identify and quantify its formation. Using p,p'-DDE as a proxy would make it impossible to track this specific biotransformation pathway.
| Evidence Dimension | Metabolic Precursor |
| Target Compound Data | Metabolite of o,p'-DDT |
| Comparator Or Baseline | p,p'-DDE is a metabolite of p,p'-DDT |
| Quantified Difference | Distinct and non-interchangeable metabolic pathways |
| Conditions | In vivo and in vitro metabolic studies in various organisms. |
For precursor suitability, this compound is indispensable for any study designed to model or measure the specific degradation and metabolic fate of o,p'-DDT.
Used as a certified analytical standard to develop and validate chromatographic methods (GC-ECD, GC-MS) for the specific quantification of O,P'-DDE in soil, water, sediment, and biota, ensuring clear separation from the abundant p,p'-DDE isomer.
Employed in in-vitro and in-vivo toxicological assays to determine the specific anti-androgenic or estrogenic activity of the o,p'-DDT metabolite stream, allowing its effects to be isolated from those of p,p'-DDE and other DDT-related compounds.
Serves as the essential reference material for identifying and quantifying the conversion of o,p'-DDT to O,P'-DDE in studies focused on microbial degradation, plant uptake, or animal metabolism, providing critical data for environmental fate modeling.
Irritant;Health Hazard;Environmental Hazard